![molecular formula C16H11ClN2 B1225301 2-Chloro-4,6-diphenylpyrimidine CAS No. 2915-16-4](/img/structure/B1225301.png)
2-Chloro-4,6-diphenylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4,6-diphenylpyrimidine-related compounds involves several steps, including Knoevenagel reactions, Suzuki–Miyaura cross-coupling reactions, and reactions with amines or carbonyl compounds. For example, a compound was synthesized from 4,6-dimethyl-2-phenylpyrimidine by a double Knoevenagel reaction followed by a double Suzuki–Miyaura cross-coupling reaction (Diarra, Robin‐le Guen, & Achelle, 2021). Additionally, nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine were synthesized by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or of 2-hydrazino-5-nitro-4,6-diphenylpyrimidine with carbonyl or β-dicarbonyl compounds (Sedova, Shkurko, & Nekhoroshev, 2002).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied through various spectroscopic and crystallographic methods. Techniques like FT-IR, FT-Raman, NMR, and X-ray crystallography have been employed to determine the structure and electronic properties of these compounds. For instance, the crystal structure of a compound synthesized from 4,6-diphenylpyrimidine was determined by single-crystal X-ray diffraction analysis, highlighting the detailed molecular geometry and confirming the presence of chlorine and methyl substituents (Guo et al., 2007).
Chemical Reactions and Properties
This compound undergoes various chemical transformations, including cyclopalladation reactions and reactions with nucleophiles, leading to a wide range of derivatives with diverse chemical properties. The reactivity and transformation pathways are influenced by the presence of substituents and their positions on the pyrimidine ring (Caygill, Hartshorn, & Steel, 1990).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular geometry and the nature of their substituents. Studies have shown that these compounds exhibit interesting solvatochromic and photophysical properties, which can be tuned by controlling their molecular packing structures (Choi et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity, stability, and electronic characteristics, have been explored through experimental and theoretical studies. DFT calculations, molecular docking, and experimental analyses provide insights into the electronic properties, reactivity towards metal ions, and potential applications in sensing and materials science (Sengmany, Gall, & Léonel, 2011).
Scientific Research Applications
Coupling Reactions
2-Chloro-4,6-diphenylpyrimidine has been utilized in coupling reactions. Nasielski, Standaert, and Nasielski‐Hinkens (1991) demonstrated its dimerization to 2,2′-bipyrimidines using Tiecco's method, involving NiCl2, triphenylphosphine, and zinc in DMF (Nasielski, Standaert, & Nasielski‐Hinkens, 1991).
Synthesis of Nitrogen-Containing Derivatives
Sedova, Shkurko, and Nekhoroshev (2002) synthesized nitrogen-containing derivatives of 5-nitro-4,6-diphenylpyrimidine by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or hydrazino compounds (Sedova, Shkurko, & Nekhoroshev, 2002).
Cyclopalladation Studies
Caygill, Hartshorn, and Steel (1990) explored the cyclopalladation of phenylpyrimidines, including 4,6-diphenylpyrimidine. They characterized the cyclopalladated products by NMR and X-ray crystal structure analysis (Caygill, Hartshorn, & Steel, 1990).
Amination Studies
Kroon and Plas (2010) investigated the amination of 2-X-4,6-diphenylpyrimidines (X=F, Cl, Br), revealing insights into the reaction mechanisms involved (Kroon & Plas, 2010).
Tautomerism Research
Weis and Vishkautsan (1984) prepared 4,6-Diphenyl-1,2-dihydropyrimidine by reducing 4,6-diphenylpyrimidin-2(1H)-one or 4,6-diphenylpyrimidine, analyzing its tautomeric equilibrium using NMR (Weis & Vishkautsan, 1984).
Self-Assembly Studies
Rospenk and Koll (2007) conducted a combined experimental and theoretical study on the self-assembly of 2-aminopyrimidine derivatives, including 2-amino-4,6-diphenyl-pyrimidine, in nonpolar solvents (Rospenk & Koll, 2007).
Synthesis of Pyrimidine Derivatives
Zvezdina, Zhdanova, and Dorofeenko (1980) explored the synthesis of pyrimidine derivatives by reacting pyrylium salts with guanidine compounds, including 4,6-diphenylpyrimidine derivatives (Zvezdina, Zhdanova, & Dorofeenko, 1980).
Metallation Studies
Katrizky, Salgado, Chermprapai, and Ponkshe (1982) examined the acylation and alkylation reactions of 2-alkylamino-4,6-diphenylpyrimidines, providing insights into their metallation behaviors (Katrizky, Salgado, Chermprapai, & Ponkshe, 1982).
Adenosine Receptor Antagonism
Robinson et al. (2016) evaluated a series of carbamate substituted 2-amino-4,6-diphenylpyrimidines as potential adenosine receptor antagonists, showcasing their potential in therapeutic applications (Robinson et al., 2016).
Optical and Electrochemical Properties
Ivanova and Balashev (2010) synthesized and characterized Rh(III) complexes based on 4,6-diphenylpyrimidine, studying their optical and electrochemical properties (Ivanova & Balashev, 2010).
Oxidation Studies
Meenakshisundaram et al. (2007) investigated the chromium(VI) oxidation of 2-amino-4,6-diarylpyrimidines, including 4,6-diphenylpyrimidine, examining their kinetic behaviors and reaction pathways (Meenakshisundaram et al., 2007).
Anti-inflammatory Gel Development
Kuvaeva et al. (2022) synthesized a hydroxypyrimidine derivative from 4,6-diphenylpyrimidine, evaluating its potential for anti-inflammatory gel development (Kuvaeva et al., 2022).
Supramolecular Network Studies
Goswami et al. (2008) synthesized co-crystals containing substituted 2-aminopyrimidines, including 2-amino-4,6-diphenylpyrimidine, to study their supramolecular networks (Goswami et al., 2008).
Fluorescence Properties
Wu et al. (2008) investigated the fluorescence properties of 4-aryl-6-phenylpyrimidin-2(1H)-ones, synthesizing 4,6-diphenylpyrimidin-2(1H)-one and studying its zinc ion recognition abilities (Wu et al., 2008).
Synthesis of Anticancer Drug Intermediates
Lei-ming (2012) synthesized 4,6-dichloro-2-methylpyrimidine, an important intermediate of the anticancer drug dasatinib, from 4,6-diphenylpyrimidine derivatives (Lei-ming, 2012).
Safety and Hazards
2-Chloro-4,6-diphenylpyrimidine is classified under GHS07, with the signal word "Warning" . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s known that the compound can undergo aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
Result of Action
The compound is known to be involved in the synthesis of 2-anilinopyrimidines .
Action Environment
It’s known that the compound is relatively stable at room temperature .
properties
IUPAC Name |
2-chloro-4,6-diphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVEVOZKYHNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365198 | |
Record name | 2-chloro-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2915-16-4 | |
Record name | 2-chloro-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-diphenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.